[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester
Description
[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester is a chiral pyrrolidine-based compound functionalized with a chloroacetyl group and a tert-butyl carbamate moiety. Its molecular formula is C₁₁H₁₉ClN₂O₃, with a molecular weight of 262.74 g/mol (CAS: 1353971-46-6) . The tert-butyl carbamate group serves as a protective group for amines, while the chloroacetyl substituent provides reactivity for further chemical modifications, such as nucleophilic substitutions or coupling reactions. This compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and protease-targeting drugs .
Properties
IUPAC Name |
tert-butyl N-[1-(2-chloroacetyl)pyrrolidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)14(4)9-5-6-15(8-9)10(16)7-13/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCJZHQJLBVLAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via Pyrrolidine Functionalization
The most widely reported method involves sequential functionalization of a pyrrolidine scaffold. Starting with (S)-pyrrolidin-3-ylmethyl-carbamic acid tert-butyl ester, chloroacetylation is achieved using chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere. The reaction proceeds via nucleophilic acyl substitution, where the pyrrolidine nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride. Triethylamine is typically employed to scavenge HCl, with yields averaging 75–85%. Critical parameters include maintaining temperatures below 5°C during reagent addition to minimize side reactions such as over-acylation.
Post-chloroacetylation, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity. Nuclear magnetic resonance (NMR) data confirm successful substitution: the tert-butyl carbamate proton resonates at δ 1.38 ppm (singlet, 9H), while the chloroacetyl methylene protons appear as a doublet at δ 4.25 ppm.
Telescopic One-Pot Synthesis
Industrial-scale approaches favor telescopic processes to reduce isolation steps. A patent-pending method dissolves (S)-pyrrolidine-2-carbonitrile in N,N-dimethylformamide (DMF), followed by dropwise addition of chloroacetyl chloride at 0–5°C. After quenching with aqueous ammonium hydroxide, extraction into dichloromethane and solvent evaporation yield the crude intermediate. This method achieves 67% yield but requires stringent pH control during workup to prevent decomposition.
Key advantages include reduced solvent usage and elimination of intermediate isolation, though residual DMF poses challenges in large-scale purification. Liquid chromatography-mass spectrometry (LCMS) analysis verifies the product (m/z 276.76 [M+H]+), aligning with theoretical molecular weight.
Alternative Methodologies and Modifications
Hydrogenation of Protected Intermediates
A less common route involves hydrogenating a nitro-pyrrolidine precursor. For example, tert-butyl (1-(2-nitroacetyl)pyrrolidin-3-yl)(methyl)carbamate undergoes catalytic hydrogenation (10% Pd/C, ammonium formate) in methanol/water. This method circumvents harsh chlorinating agents but suffers from lower yields (60–65%) due to competing reduction of the carbamate group.
Solid-Phase Synthesis for High-Throughput Applications
Recent advances explore solid-phase synthesis using Wang resin-bound pyrrolidine. After immobilizing the tert-butyl carbamate-protected amine, chloroacetylation is performed on-resin, followed by cleavage with trifluoroacetic acid. While this approach facilitates automation, scalability remains limited, with reported yields of 50–55%.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
1H NMR and 13C NMR are indispensable for structural validation. Characteristic signals include:
High-resolution mass spectrometry (HRMS) further confirms the molecular formula C12H21ClN2O3, with observed m/z 276.1245 [M+H]+ (calculated: 276.1248).
Purity Assessment via Chromatography
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) routinely achieves ≥98% purity. Critical impurities include unreacted starting material (retention time 8.2 min) and over-acylated byproducts (retention time 12.7 min).
Comparative Analysis of Synthetic Methods
The stepwise method remains optimal for laboratory-scale synthesis due to its reproducibility and high purity. Industrial applications favor telescopic processes despite modest yields, as they align with green chemistry principles by minimizing solvent waste .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetyl group (-COCH₂Cl) is highly reactive, enabling nucleophilic substitution under mild conditions. Key reactions include:
-
Amine substitution : Reacts with primary/secondary amines (e.g., methylamine, piperidine) to form amide derivatives.
Example :Conducted in dichloromethane (DCM) at 0–25°C for 2–6 hours.
-
Alcoholysis : Reacts with alcohols (e.g., methanol, ethanol) to yield esters.
Conditions : Catalyzed by bases (e.g., triethylamine) in anhydrous DCM.
| Reaction Type | Reagents | Solvent | Temperature | Product |
|---|---|---|---|---|
| Amine substitution | Methylamine | DCM | 25°C | N-Methylamide derivative |
| Alcoholysis | Methanol, TEA | DCM | 0°C → RT | Methyl ester derivative |
Hydrolysis Reactions
The carbamate and chloroacetyl groups undergo hydrolysis under distinct conditions:
-
Acidic hydrolysis : Cleaves the tert-butyl carbamate (Boc) group to release the free amine.
Conditions : Trifluoroacetic acid (TFA) in DCM (1:1 v/v), 1–2 hours . -
Basic hydrolysis : Cleaves the chloroacetyl group to form carboxylic acid derivatives.
Example :Conducted in aqueous THF at 50°C.
Condensation Reactions
The chloroacetyl group participates in condensation with nucleophiles:
-
Amide bond formation : Reacts with amino acids or peptides to generate conjugates.
Example :Requires coupling agents (e.g., HOBt/EDC) in DMF.
Cyclization Reactions
Intramolecular reactions can form heterocyclic structures:
-
Pyrrolidine ring expansion : Under basic conditions, the chloroacetyl group reacts with the pyrrolidine amine (after Boc deprotection) to form a six-membered ring.
Mechanism :Conducted in DMF with K₂CO₃ at 60°C.
Reductive Reactions
The chloroacetyl group can be reduced to hydroxyethyl or ethyl derivatives:
-
Catalytic hydrogenation : Using Pd/C or Raney Ni in methanol yields hydroxyethyl-pyrrolidine.
-
Lithium aluminum hydride (LiAlH₄) : Reduces the carbonyl to CH₂ .
Key Stability Considerations
-
pH sensitivity : Carbamate cleavage accelerates below pH 3 or above pH 10.
Comparative Reactivity of Structural Analogs
| Compound | Reactivity | Key Differences |
|---|---|---|
| 1-(2-Chloroacetyl)pyrrolidine | Faster substitution (no steric hindrance) | Lacks carbamate group |
| N-Boc-pyrrolidine | Stable to nucleophiles | No chloroacetyl group |
| (S)-Isomer | Enantioselective reactions | Chiral center influences reaction kinetics |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests possible activity against various biological targets, particularly in the treatment of neurological disorders due to the pyrrolidine moiety, which is known to interact with neurotransmitter systems.
- Case Study: Neuroprotective Effects
Preliminary studies have indicated that derivatives of pyrrolidine compounds exhibit neuroprotective effects. Research involving similar structures has shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting that [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester could have similar therapeutic potential.
Synthetic Organic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo nucleophilic substitutions and other reactions makes it valuable in creating novel compounds for further research.
- Synthesis Pathways:
- Nucleophilic Substitution Reactions: The chloroacetyl group can be replaced by various nucleophiles, allowing for the generation of diverse derivatives.
- Formation of Carbamate Derivatives: The carbamate functionality can be utilized to form various esters and amides, expanding the library of available compounds for biological testing.
Agricultural Chemistry
Research into agrochemicals has identified similar carbamate compounds as effective pesticides and herbicides. The structural features of [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester may lend itself to similar applications in pest management.
- Case Study: Insecticidal Activity
Studies on related carbamate esters have demonstrated significant insecticidal properties against common agricultural pests, indicating that this compound could be developed into an effective agricultural chemical.
Mechanism of Action
The mechanism of action of [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the modification of enzyme activity or the inhibition of specific biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Variations
The following table compares C₁₁H₁₉ClN₂O₃ with analogs differing in stereochemistry, substituents, or functional groups:
Key Research Findings
Reactivity Differences: The chloroacetyl group in the reference compound enables efficient nucleophilic displacement reactions, whereas analogs like the amino-acetyl variant (CAS 1353974-70-5) exhibit lower reactivity due to the absence of a good leaving group . Stereochemical Impact: The R-configuration analog (CAS 1354001-16-3) shows distinct crystallinity and solubility profiles compared to the racemic parent compound, influencing its suitability in enantioselective syntheses .
Pharmacological Relevance :
- The cyclopropyl-substituted analog (CAS 1353953-37-3) demonstrates improved blood-brain barrier penetration in preclinical studies due to its lipophilic cyclopropyl group .
- 4-Chlorobenzyl derivatives (e.g., CAS 169452-10-2) are prioritized in antiviral drug development for their enhanced binding to protease active sites .
Synthetic Utility :
- Isopropyl-substituted analogs (e.g., CAS 1353998-29-4) are less favored in large-scale synthesis due to steric hindrance slowing reaction rates, as observed in Pd-catalyzed couplings .
- The tert-butyl carbamate group in all analogs provides stability under acidic conditions, a critical feature for intermediates in multi-step syntheses .
Notes on Comparative Analysis
- Structural Flexibility: Minor modifications, such as replacing methyl with cyclopropyl or isopropyl, drastically alter physicochemical properties (e.g., logP, solubility), impacting drug bioavailability .
- Stereochemistry Matters : Enantiomeric forms (R vs. S) can lead to divergent biological activities; rigorous chiral resolution is essential for therapeutic applications .
- Functional Group Trade-offs: While chloroacetyl derivatives are reactive intermediates, amino-acetyl variants (e.g., CAS 1353974-70-5) are better suited for stable conjugate formation in prodrug design .
Biological Activity
The compound [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester is a complex organic molecule that features a pyrrolidine ring, a chloroacetyl group, and a carbamic acid derivative. Its unique structure suggests potential applications in medicinal chemistry, particularly due to its interactions with various biological targets. This article reviews the biological activity of this compound, drawing on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₁₃H₁₈ClN₂O₃, and it possesses several functional groups that may contribute to its biological activity. The presence of the chloroacetyl moiety is significant as it is often associated with increased reactivity towards biological targets.
Biological Activity Overview
Research into the specific biological effects of [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester is limited; however, insights can be drawn from its structural analogs. The potential biological activities include:
- Antimicrobial Activity : Many carbamate derivatives exhibit antimicrobial properties, which could extend to this compound.
- Anticancer Properties : Chloroacetyl derivatives have been studied for their ability to inhibit cancer cell proliferation.
- Neuroprotective Effects : Compounds with pyrrolidine structures are often investigated for neuroprotective properties.
The biological mechanisms underlying the activity of this compound may involve:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in various metabolic pathways.
- Receptor Interaction : The compound may interact with specific receptors, influencing signaling pathways related to cell growth and apoptosis.
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their known biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Ethynyl group, pyridine ring | Antagonist for mGluR5 |
| N-(2-Chloroacetyl)piperidine | Chloroacetyl group, piperidine ring | Antimicrobial properties |
| Ethyl carbamate | Carbamate structure | Used in food industry, potential toxicity concerns |
Case Studies
- Anticancer Activity : A study demonstrated that chloroacetyl derivatives could inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- Neuroprotective Effects : Research has indicated that pyrrolidine-based compounds can protect neuronal cells from oxidative stress. This suggests that the compound may have potential applications in treating neurodegenerative diseases .
- Antimicrobial Properties : Structural analogs have been evaluated for their effectiveness against various bacterial strains. Preliminary results indicate that similar carbamate derivatives exhibit significant antibacterial activity .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is crucial for its development as a therapeutic agent. Initial assessments suggest favorable solubility and stability profiles; however, detailed studies are necessary to evaluate its safety and toxicity in vivo.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester, and how do reaction conditions influence yield?
- Answer :
- Acid Chloride Activation : Start with 3-methylpyrrolidine-1-carboxylic acid, activate with thionyl chloride to form the acid chloride, then react with tert-butyl alcohol and triethylamine (base) to yield the tert-butyl ester .
- Direct Boc Protection : Use (Boc)₂O in refluxing solvents (e.g., at 90°C for 16 hours) for direct tert-butoxycarbonyl (Boc) protection of intermediates. Critical factors include temperature control and base selection (e.g., sodium hydride for acylation steps) .
- DMAP-Catalyzed Methods : Employ 4-dimethylaminopyridine (DMAP) at 0°C to facilitate Boc group introduction, followed by silica gel chromatography (gradient elution with hexane/ethyl acetate) for purification .
- Key Conditions : Optimize reaction time (overnight for Boc protection), solvent polarity, and purification techniques (e.g., prep-HPLC for high-purity isolates) .
Q. What purification strategies are effective for isolating [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester?
- Answer :
- Silica Gel Chromatography : Use solvent gradients like petroleum ether (PE)/ethyl acetate (EA) (20:1 → 5:1) to resolve intermediates .
- Prep-HPLC : Achieve >95% purity for final products, particularly when removing stereochemical impurities .
- Flash Chromatography : For rapid purification, employ CH₂Cl₂/MeOH (90:10) or hexane/EA mixtures .
- Critical Note : Monitor reactions via TLC and GC-MS to minimize side products (e.g., azide byproducts in triphenylphosphine-mediated reactions) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Answer :
- ¹H/¹³C NMR : Key signals include tert-butyl protons (δ 1.59 ppm, singlet) and pyrrolidine backbone resonances (δ 3.5–4.1 ppm). Chloro-acetyl groups show characteristic carbonyl signals at δ 170–175 ppm .
- Mass Spectrometry (MS) : ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+Na]⁺ at m/z 400.1) .
- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and Boc group vibrations .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of chiral derivatives of this compound?
- Answer :
- Asymmetric Catalysis : Use chiral auxiliaries or catalysts (e.g., L-proline) in Mannich or coupling reactions to induce enantioselectivity .
- Protection/Deprotection Strategies : Temporarily mask sensitive groups (e.g., amines) with Boc or Fmoc groups to prevent racemization during chloro-acetyl introduction .
- Case Study : A patent describes stereocontrolled Suzuki coupling for biphenyl derivatives, ensuring axial chirality in intermediates .
Q. What experimental adjustments mitigate side reactions involving the chloro-acetyl moiety?
- Answer :
- Low-Temperature Reactions : Conduct acylation steps at 0°C to reduce nucleophilic substitution of the chloro group .
- Inert Atmosphere : Use nitrogen/argon to prevent hydrolysis of acid chlorides .
- Competitive Reagents : Introduce less nucleophilic bases (e.g., triethylamine instead of DMAP) to avoid β-elimination .
Q. How should researchers resolve contradictions in reported synthetic yields for analogous tert-butyl carbamates?
- Answer :
- Comparative Analysis : Contrast acid chloride activation (75–85% yield ) vs. Boc₂O methods (92% yield ). Differences arise from purification efficiency and side-product formation.
- Solvent Optimization : Polar aprotic solvents (DMF, THF) improve Boc group stability but may require longer reaction times .
- Yield-Limiting Factors : Trace moisture degrades acid chlorides, while excess Boc₂O increases di-Boc byproducts .
Q. What multi-step synthesis designs are applicable for functionalizing this compound into bioactive analogs?
- Answer :
- Case Study : A three-step pathway from boronic acid intermediates via Suzuki coupling (Pd catalysis) and hydrogenation achieves fluorinated derivatives .
- Key Steps :
Suzuki coupling with aryl halides .
Selective hydrogenation of pyridines to piperidines .
Final deprotection under acidic conditions (HCl/water, 93–96°C) .
Q. What advanced techniques characterize impurities or diastereomers in this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
